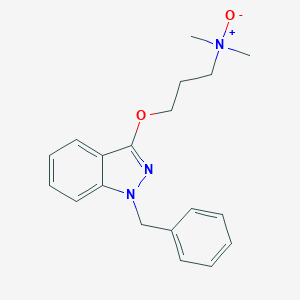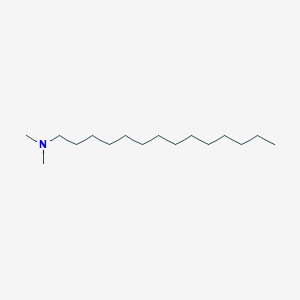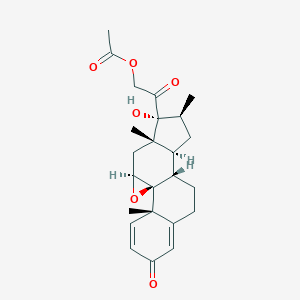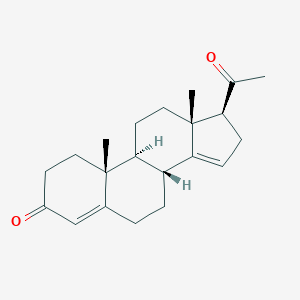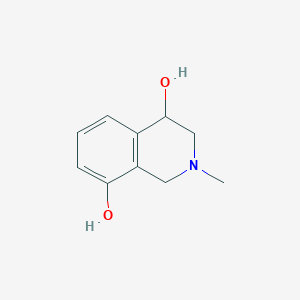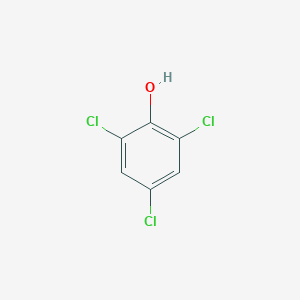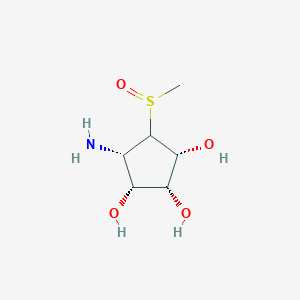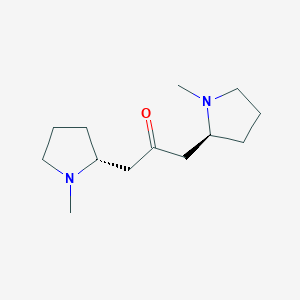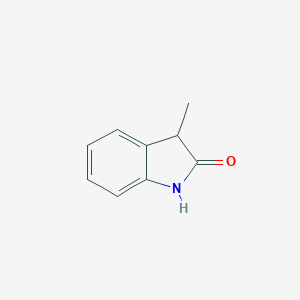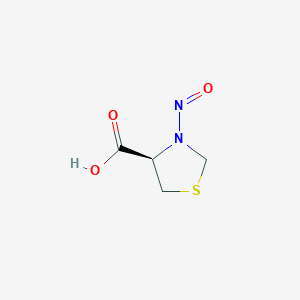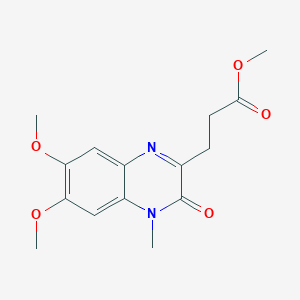
Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate" is a compound that likely exhibits interesting chemical and physical properties due to its quinoxaline derivative structure. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds or through the oxidation of quinoxalines. For instance, related research demonstrates the synthesis of uracil derivatives through a series of characterized elementary analyses and the determination of crystal structures via X-ray diffraction, which may share similarities in synthetic pathways with the target compound (Yao et al., 2013).
Molecular Structure Analysis
Molecular structure determination often employs spectroscopic methods (IR, NMR) and X-ray crystallography. For example, the crystal structures of related uracil derivatives have been elucidated, showcasing the importance of these techniques in understanding compound geometries (Yao et al., 2013).
Chemical Reactions and Properties
Quinoxaline derivatives engage in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by their aromatic systems and functional groups. The reactivity can be significantly affected by substituents on the quinoxaline ring, as demonstrated in studies on similar compounds.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. The detailed physical properties of the specific compound are not readily available but can be inferred based on structurally similar compounds.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential for derivative formation, are essential for applications in synthesis and material science. For instance, the derivatization of quinoxalines for chromatographic assays underscores the versatility of these compounds in analytical chemistry (McLellan & Thornalley, 1992).
Applications De Recherche Scientifique
Antimicrobial Potential
Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is notable for its potential in antimicrobial drug development. A study highlighted the molecular similarity of 3-quinolin-4-one propanoic acids, which include this compound, to fluoroquinolone antibiotics. These compounds are considered promising scaffolds for creating new antimicrobial drugs (Zubkov et al., 2016).
Antihypoxic Activity
Research has shown that derivatives of this compound, specifically N-R-amides, exhibit significant antihypoxic effects. These derivatives are considered non-toxic and have potential as antioxidants (Ukrainets et al., 2014).
Immunological Applications
Studies on derivatives including a quinonyl moiety have shown potent adjuvant activity for inducing delayed-type hypersensitivity. The incorporation of a quinonyl acid through Leu has been identified as favorable for immunological applications (Fukuda et al., 1981).
Analytical Applications
The compound has been used as a highly sensitive and selective fluorescence derivatization reagent for aliphatic and aromatic aldehydes in high-performance liquid chromatography, highlighting its utility in analytical chemistry (Iwata et al., 1993).
Antiviral Properties
Some derivatives of this compound have shown significant antiviral activity, particularly against human cytomegalovirus (HCMV), demonstrating its potential in antiviral drug development (Elzahabi, 2017).
Safety And Hazards
The related compound “6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” has several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-17-11-8-13(21-3)12(20-2)7-10(11)16-9(15(17)19)5-6-14(18)22-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPNCCGVSDCZME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563332 |
Source


|
| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
CAS RN |
131426-28-3 |
Source


|
| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

